molecular formula C16H14Cl2F3N3O2S B2362502 2,5-dichloro-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide CAS No. 1795443-61-6

2,5-dichloro-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide

Cat. No.: B2362502
CAS No.: 1795443-61-6
M. Wt: 440.26
InChI Key: YMXGWFFTRPFAIZ-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H14Cl2F3N3O2S and its molecular weight is 440.26. The purity is usually 95%.
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Properties

IUPAC Name

2,5-dichloro-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2F3N3O2S/c17-11-2-3-13(18)14(7-11)27(25,26)23-12-5-6-24(9-12)15-4-1-10(8-22-15)16(19,20)21/h1-4,7-8,12,23H,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMXGWFFTRPFAIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)C3=NC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,5-Dichloro-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide is a synthetic compound that has garnered attention in various fields, particularly in medicinal chemistry and agrochemical research. This compound belongs to a class of trifluoromethylpyridine derivatives, which are recognized for their diverse biological activities.

  • Molecular Formula : C16H14Cl2F3N3O2S
  • Molecular Weight : 440.26 g/mol
  • Purity : Typically around 95%.

The biological activity of this compound is primarily attributed to its structural components, particularly the trifluoromethyl group and the pyridine moiety. These features influence its interaction with biological targets, including enzymes and receptors.

Target of Action

Trifluoromethylpyridine derivatives have been shown to affect various biochemical pathways, suggesting potential roles in:

  • Enzyme inhibition : Interacting with specific enzymes involved in metabolic pathways.
  • Receptor modulation : Acting on G protein-coupled receptors (GPCRs) which are crucial for signal transduction in cells .

Mode of Action

The unique physicochemical properties of fluorinated compounds enhance their lipophilicity, allowing them to penetrate cellular membranes more effectively. This can lead to:

  • Alterations in enzyme activity.
  • Modulation of ion channel functions.
  • Interaction with intracellular signaling pathways .

Biological Activities

Research indicates that this compound exhibits several noteworthy biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various bacterial strains.
  • Antiviral Activity : Some derivatives have shown potential in inhibiting viral replication, particularly in the context of dengue virus models .
  • Anti-inflammatory Effects : There is evidence suggesting that it may modulate inflammatory responses, potentially through inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds within this class:

Study ReferenceBiological ActivityFindings
AntimicrobialDemonstrated effectiveness against E. coli and S. aureus.
AntiviralShowed inhibition of dengue virus replication in vitro at submicromolar concentrations.
Anti-inflammatoryReduced levels of TNF-alpha and IL-6 in cell culture models.

Preparation Methods

Retrosynthetic Analysis of the Target Compound

The target molecule can be deconstructed into three primary intermediates: (1) 2-chloro-5-(trifluoromethyl)pyridine, (2) 1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine, and (3) 2,5-dichlorobenzenesulfonyl chloride. The synthesis hinges on sequential functional group transformations, including chlorination, fluorination, and sulfonylation. The pyridine ring’s trifluoromethyl group is introduced via fluorination of a trichloromethyl precursor, while the pyrrolidine moiety is attached through nucleophilic substitution. The benzenesulfonamide group is incorporated via reaction of the pyrrolidine amine with a sulfonyl chloride.

Synthesis of 2-Chloro-5-(Trifluoromethyl)Pyridine

The preparation of 2-chloro-5-(trifluoromethyl)pyridine serves as a foundational step. As detailed in CN106008330A, this involves chlorination and fluorination of 2-chloro-5-(chloromethyl)pyridine. Chlorine gas is introduced at 75–80°C with antimony trichloride (SbCl₃) as a catalyst, yielding 2-chloro-5-(trichloromethyl)pyridine. Subsequent fluorination with hydrogen fluoride (HF) at 120–135°C replaces trichloromethyl with trifluoromethyl, achieving >95% purity after distillation.

Key Reaction Conditions:

  • Chlorination Catalyst: SbCl₃ (mass ratio 1:60 relative to substrate).
  • Fluorination Agent: HF gas (1:1.5 mass ratio to substrate).
  • Temperature Ranges: 75–80°C (chlorination), 120–135°C (fluorination).

This method overcomes historical challenges in regioselectivity and reaction speed, enabling scalable production of the pyridine intermediate.

Preparation of 1-(5-(Trifluoromethyl)Pyridin-2-Yl)Pyrrolidin-3-Amine

The pyrrolidine ring is functionalized via nucleophilic aromatic substitution. 2-Chloro-5-(trifluoromethyl)pyridine reacts with pyrrolidin-3-amine in the presence of a base such as diisopropylethylamine (DIPEA) at 80–100°C. The reaction proceeds via a two-step mechanism: (1) deprotonation of the amine to enhance nucleophilicity and (2) displacement of the chlorine atom on the pyridine ring. The product is purified via vacuum distillation or recrystallization, yielding 1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine with >98% purity.

Optimization Insights:

  • Solvent Selection: Polar aprotic solvents (e.g., dimethylformamide, DMF) improve reaction kinetics.
  • Catalytic Additives: 4-Dimethylaminopyridine (DMAP) accelerates substitution rates by stabilizing transition states.

Sulfonylation to Form the Target Compound

The final step couples 1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine with 2,5-dichlorobenzenesulfonyl chloride. Conducted in tetrahydrofuran (THF) at 0–5°C, the reaction employs triethylamine (TEA) to neutralize HCl byproducts. After stirring for 12–24 hours, the crude product is washed with 5% aqueous HCl and 2.5% NaOH to remove unreacted reagents. Final purification via column chromatography (silica gel, ethyl acetate/hexane) yields the target compound in 85–90% purity.

Critical Parameters:

  • Temperature Control: Maintaining sub-10°C conditions minimizes side reactions.
  • Stoichiometry: A 1:1.2 molar ratio of amine to sulfonyl chloride ensures complete conversion.

Purification and Characterization

Purification strategies are pivotal for pharmaceutical-grade synthesis. The US7132444B2 patent emphasizes sequential washing with acidic and basic solutions to remove ionic impurities, followed by solvent distillation under mild vacuum (40°C). Recrystallization from methanol-acetone mixtures enhances purity to >99%, as verified by high-performance liquid chromatography (HPLC).

Structural Confirmation:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz, CDCl₃) displays characteristic peaks for pyrrolidine (δ 3.2–3.5 ppm) and sulfonamide (δ 7.8–8.1 ppm).
  • Mass Spectrometry (MS): ESI-MS m/z 483.2 [M+H]⁺ confirms molecular weight.

Alternative Synthetic Routes

Alternative methodologies include:

  • Ring-Closing Metathesis: Formation of the pyrrolidine ring from a diamine precursor using Grubbs catalyst.
  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling of aryl halides with amines for pyridine-pyrrolidine linkage.

While these routes offer functional group tolerance, they require costly catalysts and stringent anhydrous conditions, limiting industrial applicability.

Challenges and Optimization Strategies

Challenges:

  • Regioselectivity in Chlorination: Uncontrolled chlorination may yield 2,4- or 3,5-dichloro byproducts.
  • Trifluoromethyl Group Stability: HF-mediated fluorination risks pyridine ring degradation.

Mitigation Strategies:

  • Directed Ortho-Metalation: Use of directing groups ensures precise chlorination patterns.
  • Low-Temperature Fluorination: Gradual HF introduction at 100°C minimizes side reactions.

Q & A

Q. Q1. What are the key synthetic routes for synthesizing 2,5-dichloro-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide, and what reaction conditions are critical for optimizing yield?

Methodological Answer: The synthesis typically involves a multi-step approach:

Intermediate Preparation : Formation of the pyrrolidine-pyridine scaffold via nucleophilic substitution or coupling reactions. For example, coupling a 5-(trifluoromethyl)pyridin-2-amine derivative with a substituted pyrrolidine precursor under basic conditions (e.g., K₂CO₃ in DMF) .

Sulfonylation : Reacting the intermediate with 2,5-dichlorobenzenesulfonyl chloride in pyridine or dichloromethane, using DMAP as a catalyst to activate the sulfonyl chloride group .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (e.g., ethanol/water) to achieve >95% purity.
Critical Parameters :

  • Temperature control (<40°C) during sulfonylation to avoid decomposition.
  • Stoichiometric excess of sulfonyl chloride (1.2–1.5 eq.) to ensure complete reaction .

Advanced Research: Structural Conformation and Computational Analysis

Q. Q2. How can computational methods resolve ambiguities in the three-dimensional conformation of this compound’s pyrrolidine-pyridine moiety?

Methodological Answer:

Molecular Dynamics (MD) Simulations : Use software like Gaussian or Schrödinger Suite to model rotational barriers of the pyrrolidine ring, identifying stable conformers .

Density Functional Theory (DFT) : Calculate energy-minimized structures to predict bond angles and torsional strain, particularly around the trifluoromethyl-pyridine group .

Validation : Compare computational results with experimental data (e.g., X-ray crystallography or NMR NOE effects) to resolve discrepancies in dihedral angles or steric clashes .

Basic Research: Physicochemical Characterization

Q. Q3. What analytical techniques are essential for characterizing the purity and stability of this compound under varying storage conditions?

Methodological Answer:

HPLC-MS : Quantify purity (>98%) and detect degradation products (e.g., hydrolyzed sulfonamide) using a C18 column and acetonitrile/water mobile phase .

Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset >200°C) under nitrogen atmosphere .

NMR Spectroscopy : Monitor chemical shifts (e.g., ¹⁹F NMR for trifluoromethyl group integrity) and detect impurities at <2% threshold .

Advanced Research: Biological Activity Profiling

Q. Q4. How should researchers design in vitro assays to evaluate this compound’s inhibitory activity against specific enzyme targets (e.g., kinases or sulfotransferases)?

Methodological Answer:

Target Selection : Prioritize enzymes with structural homology to the compound’s sulfonamide group (e.g., carbonic anhydrase isoforms) .

Assay Conditions :

  • Use fluorescence-based assays (e.g., FAM-labeled substrates) at pH 7.4 to mimic physiological conditions.
  • Include positive controls (e.g., acetazolamide for carbonic anhydrase) and negative controls (DMSO vehicle) .

Data Analysis : Calculate IC₅₀ values via nonlinear regression (GraphPad Prism) and validate with SPR (surface plasmon resonance) for binding kinetics .

Advanced Research: Environmental Fate and Ecotoxicology

Q. Q5. What experimental frameworks are recommended for assessing the environmental persistence and ecotoxicological impact of this compound?

Methodological Answer:

OECD Guidelines : Follow Test No. 307 (aerobic soil degradation) and Test No. 201 (algae growth inhibition) to evaluate biodegradation half-life and aquatic toxicity .

LC-MS/MS Quantification : Monitor compound levels in soil/water matrices using MRM (multiple reaction monitoring) modes for trace detection (LOQ < 1 ppb) .

Ecotoxicological Modeling : Apply QSAR (quantitative structure-activity relationship) models to predict bioaccumulation potential (log Kow ~3.5) and acute toxicity to Daphnia magna .

Basic Research: Handling and Safety Protocols

Q. Q6. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

PPE : Use nitrile gloves, lab coat, and safety goggles to prevent dermal exposure (potential irritant) .

Ventilation : Conduct reactions in a fume hood due to volatile solvents (e.g., pyridine) and potential dust generation during weighing .

Spill Management : Neutralize spills with activated charcoal, followed by disposal as hazardous waste (UN No. 3259) .

Advanced Research: Resolving Contradictory Data

Q. Q7. How can researchers address discrepancies in reported biological activity data across different studies?

Methodological Answer:

Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, ChEMBL) and apply statistical tests (e.g., ANOVA) to identify outliers .

Experimental Replication : Standardize assay protocols (e.g., cell line passage number, serum concentration) to minimize variability .

Structural Confirmation : Verify compound identity via HRMS and 2D-NROSY to rule out batch-to-batch degradation .

Advanced Research: Reaction Optimization

Q. Q8. What strategies can improve the yield of the sulfonylation step in large-scale synthesis?

Methodological Answer:

Solvent Optimization : Replace pyridine with less toxic alternatives (e.g., DIPEA in THF) while maintaining reaction efficiency .

Catalytic Systems : Test Lewis acids (e.g., ZnCl₂) to accelerate sulfonamide bond formation at lower temperatures .

Process Monitoring : Use in-situ FTIR to track sulfonyl chloride consumption and adjust reagent stoichiometry dynamically .

Basic Research: Structural Elucidation

Q. Q9. Which spectroscopic techniques are most effective for confirming the connectivity of the pyrrolidine-pyridine and benzenesulfonamide moieties?

Methodological Answer:

¹H-¹³C HSQC NMR : Correlate protons on the pyrrolidine ring (δ 3.5–4.0 ppm) with adjacent carbons to confirm substitution patterns .

IR Spectroscopy : Identify sulfonamide S=O stretches (~1350 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .

X-ray Crystallography : Resolve absolute stereochemistry (if chiral centers exist) and intermolecular interactions (e.g., hydrogen bonding) .

Advanced Research: Collaborative Research Integration

Q. Q10. How can interdisciplinary teams integrate this compound into broader pharmacological or materials science projects?

Methodological Answer:

Pharmacology : Partner with biochemistry labs to screen against disease-relevant targets (e.g., cancer-associated kinases) using high-content imaging .

Materials Science : Functionalize nanoparticles (e.g., gold NPs) with the sulfonamide group for targeted drug delivery studies .

Data Sharing : Use platforms like ChemRxiv or Zenodo to publish synthetic protocols and bioactivity data for community validation .

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